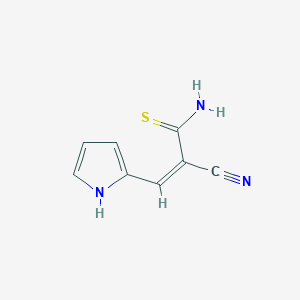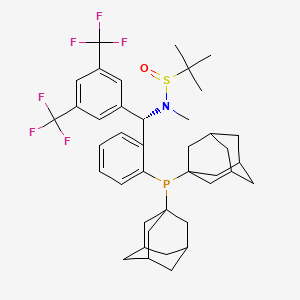![molecular formula C12H17N B13648258 Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-ylmethanamine](/img/structure/B13648258.png)
Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-ylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{Pentacyclo[6.3.0.0{2,6}.0{3,10}0^{5,9}]undecan-4-yl}methanamine is a highly strained polycyclic compound It belongs to the class of trishomocubanes, which are known for their unique cage-like structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-yl}methanamine typically involves multiple steps. One common approach starts with cyclopentadiene and 1,4-benzoquinone as starting materials. The reaction proceeds through a Diels-Alder reaction, followed by [2+2] photocycloaddition and Huang-Minlon reduction . The overall yield of this synthesis is approximately 51.6%.
Industrial Production Methods
Industrial production methods for {pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-yl}methanamine are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
{Pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-yl}methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
{Pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-yl}methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex polycyclic compounds.
Biology: Investigated for its potential as a molecular probe due to its unique structure.
Medicine: Explored for its potential use in drug delivery systems and as a scaffold for designing new pharmaceuticals.
Wirkmechanismus
The mechanism of action of {pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-yl}methanamine is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially leading to changes in their activity or function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecane-4-carboxylic acid
- Trishomocubanone
- Pentacyclo[5.4.0.0{2,6}.0{3,10}.0^{5,9}]undecan-8,11-dione
Uniqueness
{Pentacyclo[6.3.0.0{2,6}.0{3,10}.0^{5,9}]undecan-4-yl}methanamine is unique due to its specific cage-like structure and the presence of a methanamine group. This combination of features makes it distinct from other similar compounds and contributes to its unique chemical and physical properties.
Eigenschaften
Molekularformel |
C12H17N |
|---|---|
Molekulargewicht |
175.27 g/mol |
IUPAC-Name |
4-pentacyclo[6.3.0.02,6.03,10.05,9]undecanylmethanamine |
InChI |
InChI=1S/C12H17N/c13-3-8-11-6-1-4-5-2-7(9(4)11)12(8)10(5)6/h4-12H,1-3,13H2 |
InChI-Schlüssel |
WJJWDLWTZLFPKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C3CC4C2C5C1C3C4C5CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylate](/img/structure/B13648175.png)


![N-([1,1'-biphenyl]-4-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13648191.png)
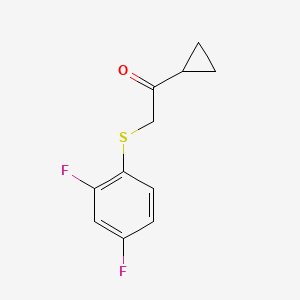

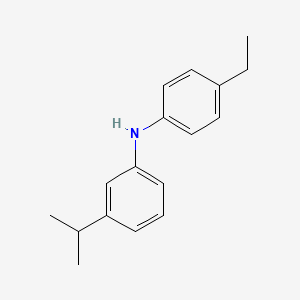
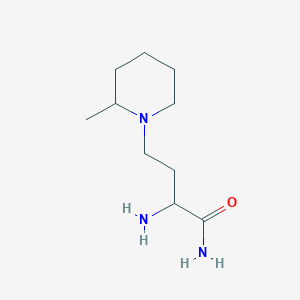
![(2S)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoicacid](/img/structure/B13648232.png)


